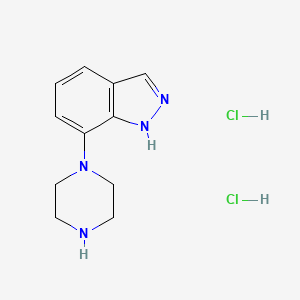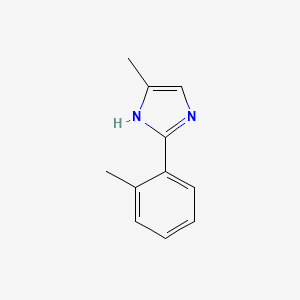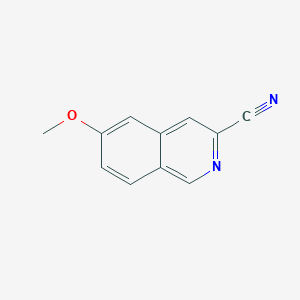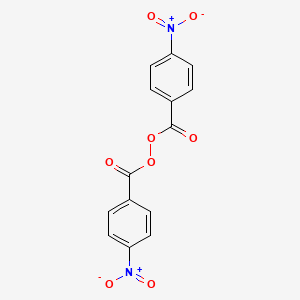
Bis(4-nitrobenzoyl) peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-nitrobenzoyl) peroxide is an organic peroxide compound characterized by the presence of two 4-nitrobenzoyl groups linked by a peroxide bond. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-nitrobenzoyl) peroxide can be synthesized through the reaction of 4-nitrobenzoyl chloride with sodium peroxide in an aqueous medium. The reaction is typically carried out in an ice-water bath to maintain a low temperature, which helps in controlling the reaction rate and preventing decomposition. The reaction mixture is stirred vigorously, and the product is precipitated, filtered, and washed with cold water .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient stirring and temperature control is crucial in industrial settings to maintain the stability of the peroxide compound.
Chemical Reactions Analysis
Types of Reactions
Bis(4-nitrobenzoyl) peroxide undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic compounds.
Reduction: Under specific conditions, it can be reduced to form 4-nitrobenzoic acid.
Substitution: It can participate in substitution reactions where the peroxide bond is cleaved, and new bonds are formed with other reactants.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often under mild conditions to prevent decomposition.
Major Products Formed
Reduction: The primary product is 4-nitrobenzoic acid.
Substitution: The products depend on the nucleophile used and the specific reaction conditions.
Scientific Research Applications
Bis(4-nitrobenzoyl) peroxide has several applications in scientific research:
Biology: It is studied for its potential use in biochemical assays and as a tool for studying oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of bis(4-nitrobenzoyl) peroxide involves the cleavage of the peroxide bond, leading to the formation of free radicals. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific reaction and the reactants used .
Comparison with Similar Compounds
Similar Compounds
Benzoyl peroxide: Similar in structure but lacks the nitro groups. It is widely used in acne treatment and as a polymerization initiator.
4-nitrobenzoyl peroxide: Similar but contains only one nitrobenzoyl group. It is used in similar applications but has different reactivity due to the presence of only one peroxide bond.
Uniqueness
Bis(4-nitrobenzoyl) peroxide is unique due to the presence of two nitrobenzoyl groups, which enhance its oxidizing properties and make it more reactive compared to similar compounds. This increased reactivity makes it particularly useful in specific industrial and research applications where strong oxidation is required .
Properties
CAS No. |
1712-84-1 |
|---|---|
Molecular Formula |
C14H8N2O8 |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
(4-nitrobenzoyl) 4-nitrobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8N2O8/c17-13(9-1-5-11(6-2-9)15(19)20)23-24-14(18)10-3-7-12(8-4-10)16(21)22/h1-8H |
InChI Key |
DSQKWQUVCPSWBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



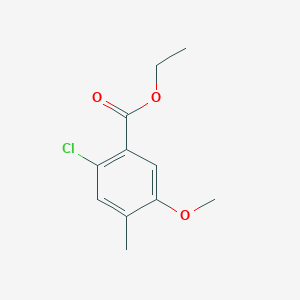

![5-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13671609.png)
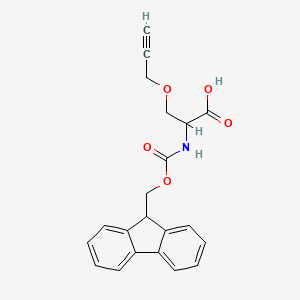

![2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+)](/img/structure/B13671622.png)
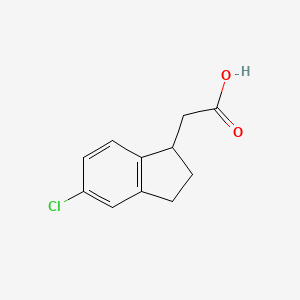
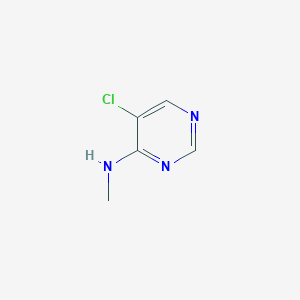
![6-Methyl-N1-[4-[5-(4-methyl-5-isoxazolyl)-3-pyridyl]-2-pyrimidinyl]benzene-1,3-diamine](/img/structure/B13671646.png)
